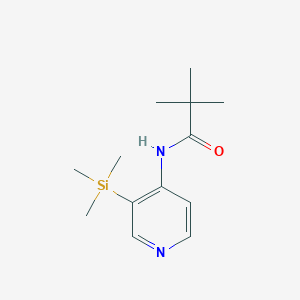
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide. The first paper discusses the crystal chemistry of various amide compounds, including N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, which share structural similarities with the compound , particularly in the presence of a pyridine ring and amide functionality . The second paper describes the synthesis and reactivity of a series of substituted pyridinols, which are structurally related to the target compound through the pyridine moiety .
Synthesis Analysis
While the exact synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is not detailed in the provided papers, the synthesis of related compounds can offer a general approach. The synthesis of substituted pyridinols, as described in the second paper, involves a low-temperature aryl bromide-to-alcohol conversion . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate trimethylsilanyl group and the dimethyl propionamide moiety at the relevant positions on the pyridine ring.
Molecular Structure Analysis
The molecular structure of the target compound can be inferred to some extent from the related compounds discussed in the papers. The first paper provides information on the crystal chemistry of amide compounds, which can be useful in predicting the molecular conformation and intermolecular interactions of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide . The presence of intramolecular hydrogen bonding, as observed in the compounds studied, could influence the planarity and overall stability of the target compound's molecular structure.
Chemical Reactions Analysis
The reactivity of the target compound can be speculated based on the reactivity of the substituted pyridinols in the second paper. These pyridinols exhibit interesting antioxidant properties and are stable to air oxidation . The target compound may also possess similar stability and reactivity characteristics, particularly in its interactions with radicals, due to the presence of the pyridine ring, which is known to influence electron density and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide can be estimated by examining the properties of structurally related compounds. The first paper mentions the lattice energies and stacking energies of the compounds studied, which could be relevant to the target compound's crystalline stability . The second paper discusses the basicity of the pyridinols, which is an important property that could be related to the basicity of the target compound's pyridine nitrogen . Stability to air oxidation and reactivity towards peroxyl radicals are also significant properties that can be derived from the second paper's findings .
Aplicaciones Científicas De Investigación
Activation of Dioxygen by Mononuclear Non-Heme Iron Complexes
Researchers have explored the activation of dioxygen (O2) by iron(II) complexes supported by ligands structurally similar to 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide. These studies have demonstrated the formation of Fe(III)(OOH) complexes through the reductive activation of O2, reminiscent of enzymatic systems. This process is significant for understanding the mechanisms by which non-heme iron enzymes activate dioxygen, potentially contributing to the development of catalytic processes in organic synthesis (Martinho, Blain, & Banse, 2010).
Deprotonation and 1,4-Addition Reactions on Substituted Pyridines
Research on the reactivity of magnesiated bases with substituted pyridines, including those structurally related to the compound of interest, has shown that these reactions can lead to either deprotonation or 1,4-addition. This variability in chemical behavior is crucial for synthetic strategies, offering pathways to diversely functionalized pyridine derivatives. Such methodologies are valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).
Heterocyclic Synthesis Utilizing Enaminonitriles
The use of enaminonitriles in heterocyclic synthesis has been investigated, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. These studies are indicative of the synthetic utility of compounds like 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide in constructing complex heterocyclic frameworks, which are common structural motifs in drugs and agrochemicals (Fadda, Etman, El-Seidy, & Elattar, 2012).
Propiedades
IUPAC Name |
2,2-dimethyl-N-(3-trimethylsilylpyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-10-7-8-14-9-11(10)17(4,5)6/h7-9H,1-6H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQMORPEMZTJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522668 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86847-70-3 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

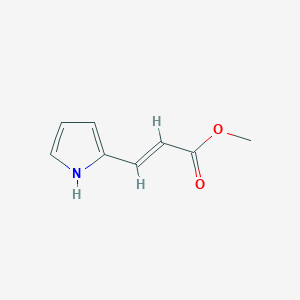
![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
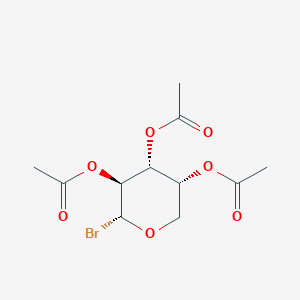
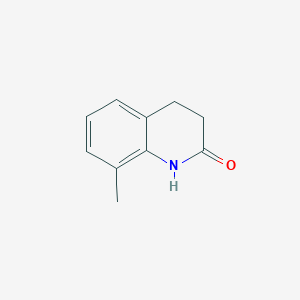
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
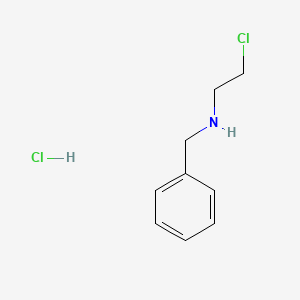
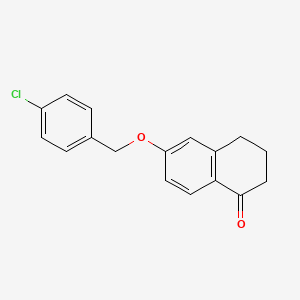
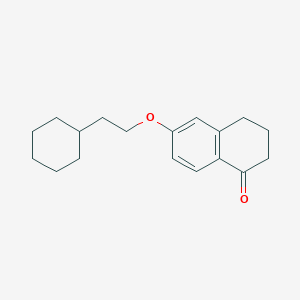
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
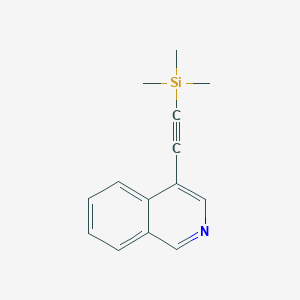

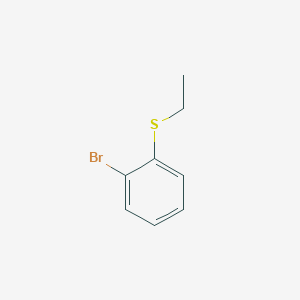
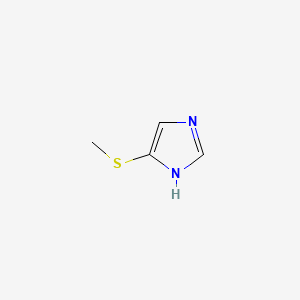
![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)